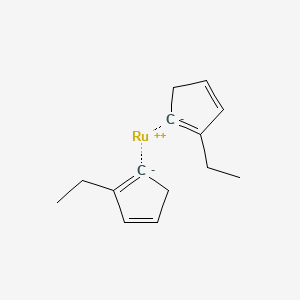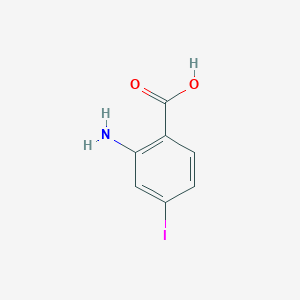
双(乙基环戊二烯基)钌(II)
描述
Bis(ethylcyclopentadienyl)ruthenium(II) is a ruthenium complex with ethylcyclopentadienyl ligands. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related ruthenium complexes, which can be used to infer some properties and behaviors of Bis(ethylcyclopentadienyl)ruthenium(II).
Synthesis Analysis
The synthesis of ruthenium complexes often involves the reaction of ruthenium precursors with organic ligands. For example, the synthesis of bis(η^6-hexamethylbenzene)(η^6,η^6-polycyclic aromatic) diruthenium(II,II) complexes involves the use of polycyclic aromatic ligands . Similarly, Bis(ethylcyclopentadienyl)ruthenium(II) could be synthesized by reacting a ruthenium precursor with ethylcyclopentadiene ligands.
Molecular Structure Analysis
Ruthenium complexes can adopt various molecular structures. For instance, the molecular structure of trans-Ru(PPh3)2(L′H)22 shows a Ru(II) center with an N4P2 coordination sphere . The structure of Bis(ethylcyclopentadienyl)ruthenium(II) would likely be influenced by the steric and electronic properties of the ethylcyclopentadienyl ligands, potentially leading to a different coordination environment.
Chemical Reactions Analysis
Ruthenium complexes are known for their catalytic abilities. The ruthenium(II) complexes with bis((diphenylphosphino)methyl)cyclohexane ligands are highly active in the asymmetric hydrogenation of ketones . Bis(ethylcyclopentadienyl)ruthenium(II) may also catalyze similar reactions, depending on the electronic properties of the ligands and the overall complex stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of ruthenium complexes can vary widely. For example, ruthenium(II) carbonyl complexes with bis-N-heterocyclic carbene ligands exhibit catalytic activity in transfer hydrogenation of ketones . The electrochemical properties of bis(η^6-hexamethylbenzene)(η^6,η^6-polycyclic aromatic) diruthenium(II,II) complexes have been measured, indicating their potential in redox chemistry . Bis(ethylcyclopentadienyl)ruthenium(II) would likely have its own unique set of properties, influenced by the ethyl substituents on the cyclopentadienyl rings.
科学研究应用
原子层沉积 (ALD) 前驱体
双(乙基环戊二烯基)钌(II) 是一种用于原子层沉积的前驱体,该技术用于以高精度在基底上沉积薄膜材料。 该化合物特别适用于创建Ru 薄膜和排列良好的 RuO2 纳米棒 ,它们在微电子和传感器技术中至关重要。
作用机制
Target of Action
Bis(ethylcyclopentadienyl)ruthenium(II), also known as Ru(EtCp)2, is primarily used as a precursor in atomic layer deposition . Its primary targets are the surfaces of substrates where thin films of ruthenium or ruthenium oxide are to be deposited .
Mode of Action
Ru(EtCp)2 interacts with its targets through a process known as atomic layer deposition (ALD). In ALD, the compound is vaporized and then allowed to react with the substrate surface in a cyclic process that involves alternating pulses of the precursor and a reactant . This results in the formation of thin films of ruthenium or ruthenium oxide on the substrate surface .
Biochemical Pathways
Instead, it is involved in the physical process of thin film deposition, which can be used to create components for various devices, including those used in biochemical research and medical applications .
Pharmacokinetics
It’s important to note that the compound has a boiling point of 100 °c at 001 mmHg and a melting point of 6 °C . It is a liquid at room temperature with a density of 1.3412 g/mL at 25 °C .
Result of Action
The primary result of Ru(EtCp)2 action is the formation of thin films of ruthenium or ruthenium oxide on the substrate surface . These films are uniform and conformal, making them ideal for various applications in electronics and other fields .
Action Environment
The action of Ru(EtCp)2 is influenced by several environmental factors. The process of ALD requires precise control of temperature and pressure . Additionally, Ru(EtCp)2 is sensitive to air and moisture, and prolonged exposure to these can result in degradation of the product . Therefore, it is typically handled and stored under an inert atmosphere of nitrogen or argon .
安全和危害
生化分析
Biochemical Properties
Bis(ethylcyclopentadienyl)ruthenium(II) plays a significant role in biochemical reactions, particularly as a catalyst in various organic synthesis processes. It interacts with several enzymes and proteins, facilitating reactions such as hydrogenation, oxidation, and cyclization . The compound’s interaction with biomolecules is primarily through coordination bonds, where the ruthenium center binds to specific sites on the enzymes or proteins, enhancing their catalytic activity .
Cellular Effects
Bis(ethylcyclopentadienyl)ruthenium(II) has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, Bis(ethylcyclopentadienyl)ruthenium(II) can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . Its effects on cellular metabolism include changes in metabolic flux and the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of Bis(ethylcyclopentadienyl)ruthenium(II) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ruthenium center can form coordination bonds with specific amino acid residues in enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, Bis(ethylcyclopentadienyl)ruthenium(II) can interact with DNA and RNA, affecting the transcription and translation processes . These interactions result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(ethylcyclopentadienyl)ruthenium(II) can change over time due to its stability and degradation. The compound is relatively stable under inert conditions but can degrade upon exposure to air and moisture . Long-term studies have shown that Bis(ethylcyclopentadienyl)ruthenium(II) can have sustained effects on cellular function, with some changes in cellular responses observed over extended periods . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of Bis(ethylcyclopentadienyl)ruthenium(II) vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical reactions without causing significant toxicity . At higher doses, Bis(ethylcyclopentadienyl)ruthenium(II) can exhibit toxic effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level triggers adverse reactions, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Bis(ethylcyclopentadienyl)ruthenium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . The compound can influence metabolic flux, altering the flow of metabolites through specific pathways .
Transport and Distribution
The transport and distribution of Bis(ethylcyclopentadienyl)ruthenium(II) within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic and diagnostic applications.
Subcellular Localization
Bis(ethylcyclopentadienyl)ruthenium(II) exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to particular organelles or compartments within the cell through post-translational modifications or targeting signals . This localization is essential for its interaction with specific biomolecules and its role in various biochemical processes
属性
IUPAC Name |
2-ethylcyclopenta-1,3-diene;ruthenium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9.Ru/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZWCRWRRXUMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)


![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)



